molecular formula C22H22BrClN4OS B2391421 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1223789-25-0

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2391421
CAS No.: 1223789-25-0
M. Wt: 505.86
InChI Key: WHTAIGFXGLSIFQ-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H22BrClN4OS and its molecular weight is 505.86. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic molecule notable for its unique spirocyclic structure and the presence of multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

  • Molecular Formula : C23H24BrClN4OS
  • Molecular Weight : 519.89 g/mol
  • IUPAC Name : 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-chlorophenyl)acetamide

The structural composition includes a triazaspirodecane core with a bromophenyl substituent and a thioether linkage, which may contribute to its biological activity.

Antimicrobial Activity

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for drug development. The presence of halogens (bromine and chlorine) in the structure may enhance lipophilicity and improve cell membrane permeability, potentially increasing bioactivity.

Structural Feature Potential Impact on Activity
Spirocyclic structureMay enhance binding affinity to targets
Bromophenyl substituentCould improve cytotoxicity
Thioether linkageMay enhance antimicrobial properties
Chlorophenyl groupPotentially increases bioactivity

Case Studies

While specific case studies directly addressing this compound are sparse, related research indicates that modifications to the triazaspiro framework can lead to enhanced anticancer properties. For example, a study synthesized various spirocyclic analogs that exhibited significant cytotoxicity against human tumor cells . Such findings underscore the importance of further exploring the biological activity of this compound through SAR studies.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrClN4OS/c1-28-11-9-22(10-12-28)26-20(15-5-7-16(23)8-6-15)21(27-22)30-14-19(29)25-18-4-2-3-17(24)13-18/h2-8,13H,9-12,14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTAIGFXGLSIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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